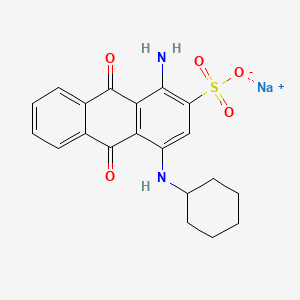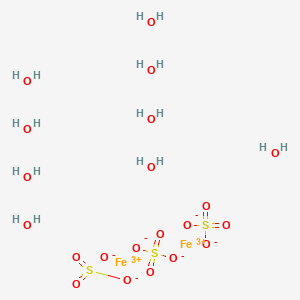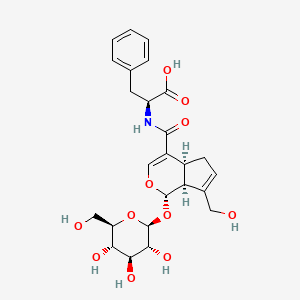![molecular formula C6H9N3 B1260316 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine CAS No. 1189853-67-5](/img/structure/B1260316.png)
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
Overview
Description
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine (THPP) is a heterocyclic organic compound that has gained significant attention in recent years due to its potential therapeutic applications. THPP is a bicyclic nitrogen-containing compound that is structurally similar to pyrazolopyridine and pyridine, which are commonly used in medicinal chemistry. THPP has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Synthesis and Biomedical Applications
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine, as part of the pyrazolo[3,4-b]pyridines group, has seen extensive exploration in various biomedical applications. This includes its utility in synthesizing a range of compounds with diverse substituents and their subsequent applications in the biomedical field. The synthesis methods often involve starting from preformed pyrazole or pyridine, leading to a wide array of derivative compounds (Donaire-Arias et al., 2022).
Corrosion Inhibition
Another notable application of this compound derivatives is in the field of corrosion inhibition. Derivatives of this compound have been synthesized and found effective in preventing corrosion of metals like mild steel in acidic environments. Techniques such as ultrasound-assisted synthesis have been employed to create these derivatives, indicating their practical viability in industrial applications (Dandia et al., 2013).
Antiproliferative Activity
The derivatives of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine have shown promising results in the field of cancer research. These compounds have been tested for antiproliferative activity against various cancer cell lines, including lung, cervical, breast, and prostate cancers. Some derivatives exhibited significant inhibitory activity, highlighting their potential in developing new anticancer therapies (Pawar et al., 2017).
Electronic and Optical Applications
This compound also finds applications in electronics and optics. Derivatives of this compound have been utilized in the fabrication of devices showing rectification behavior and photovoltaic properties. These applications stem from their unique optical and electrical properties, which are valuable in creating advanced electronic and photonic devices (El-Menyawy et al., 2019).
Structural and Material Science
In material science and crystallography, the structural characteristics of various derivatives of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine have been extensively studied. These studies contribute to a deeper understanding of molecular conformations and hydrogen bonding, which are crucial for the development of new materials and drugs (Sagar et al., 2017).
Corrosion Inhibition in Copper
Similar to its application in mild steel, derivatives of this compound have shown effectiveness as corrosion inhibitors for copper in acidic solutions. Electrochemical studies corroborate these findings, highlighting the compound's versatility in protecting different types of metals from corrosion (Sudheer & Quraishi, 2015).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their inhibitory activity against c-met kinase , suggesting that this compound may also interact with kinases or similar proteins.
Mode of Action
If it does interact with kinases like its analogs , it may inhibit the phosphorylation process, thereby affecting signal transduction pathways.
Future Directions
The future directions for “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” could involve further exploration of its derivatives and their potential applications. For instance, its derivatives have shown promising results in inhibiting c-Met kinase , suggesting potential applications in the development of new therapeutic agents.
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammation . The interaction between this compound and PPARα leads to the activation of the receptor, which subsequently regulates the expression of genes involved in lipid metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM . Additionally, this compound affects cell signaling pathways by activating PPARα, which in turn influences the expression of genes involved in lipid and glucose metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the ligand-binding domain of PPARα, inducing a conformational change that activates the receptor . The activated PPARα then heterodimerizes with retinoid X receptor (RXR) and binds to peroxisome proliferator-responsive elements (PPREs) in the promoter regions of target genes, leading to their transcriptional activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as the activation of PPARα and the regulation of lipid metabolism . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity against normal cells . The threshold effects and the optimal dosage for therapeutic applications need to be determined through extensive animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lipid and glucose metabolism. The activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid oxidation, lipid transport, and glucose homeostasis . These metabolic pathways are crucial for maintaining cellular energy balance and metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is distributed to various tissues where it exerts its biological effects. The localization and accumulation of this compound in specific tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. The targeting signals and post-translational modifications that direct this compound to specific subcellular locations are critical for its biological activity .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-6(7-3-1)4-8-9-5/h4,7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTBBADOMOOPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255128 | |
| Record name | 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933705-52-3 | |
| Record name | 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933705-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate](/img/structure/B1260238.png)


![(2S,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)-2-iodophenyl]-N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1260242.png)
![[5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone](/img/structure/B1260243.png)







